molecular formula C22H23N3O4 B12693749 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- CAS No. 184691-67-6

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo-

Cat. No.: B12693749
CAS No.: 184691-67-6
M. Wt: 393.4 g/mol
InChI Key: QNLVJBNAMVRXIO-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further functionalized with a carboxamide group and a dimethoxyphenyl ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyridine derivatives, which undergo a series of reactions such as cyclization, amide formation, and functional group modifications. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- has various applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- include other pyridoindole derivatives and carboxamide-containing compounds. Examples include:

  • 1H-Pyrido(3,4-b)indole-6-carboxamide derivatives with different substituents on the indole or pyridine rings.
  • Compounds with similar structural features, such as other heterocyclic carboxamides.

Uniqueness

The uniqueness of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-1-oxo- lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

184691-67-6

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-28-18-6-3-13(11-19(18)29-2)7-9-23-21(26)14-4-5-17-16(12-14)15-8-10-24-22(27)20(15)25-17/h3-6,11-12,25H,7-10H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

QNLVJBNAMVRXIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)NC4=C3CCNC4=O)OC

Origin of Product

United States

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